molecular formula C8H7N3S B8497646 4-Methylthiopyrido[3,4-d]pyrimidine

4-Methylthiopyrido[3,4-d]pyrimidine

Cat. No. B8497646
M. Wt: 177.23 g/mol
InChI Key: HALHEEUBMPROHT-UHFFFAOYSA-N
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Patent
US06713484B2

Procedure details

A mixture of 4-methylthiopyrido[3,4-d]pyrimidine (75 mg, 0.42 mmol) (see previous experimental), and 3-bromoaniline (1 mL) is heated to 10° C. under N2 for 2 h. The reaction mixture is then chromatographed on silica using MPLC and eluting with a gradient system (CHCl3 to 5% MeOH in CHCl3). The fractions are concentrated under reduced pressure, and the resulting solid is recrystallized from Et2O to yield 4-(3-bromoanilino)pyrido[3,4-d]pyrimidine (66 mg, 52.7%) as a light brown solid. 1H NMR (DMSO) δ 10.15 (1H, s), 9.21 (1H, s), 8.80 (1H, s), 8.76 (1H, d, J=5.8 Hz), 8.44 (1H, d, J=5.6 Hz), 8.25 (1H, s), 7.93 (1H, d, J=7.7 Hz), 7.45-7.37 (2H, m).
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[C:4]2[CH:12]=[CH:11][N:10]=[CH:9][C:5]=2[N:6]=[CH:7][N:8]=1.[Br:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17]>>[Br:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH:17][C:3]1[C:4]2[CH:12]=[CH:11][N:10]=[CH:9][C:5]=2[N:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
CSC=1C2=C(N=CN1)C=NC=C2
Name
Quantity
1 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is then chromatographed on silica using MPLC
WASH
Type
WASH
Details
eluting with a gradient system (CHCl3 to 5% MeOH in CHCl3)
CONCENTRATION
Type
CONCENTRATION
Details
The fractions are concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid is recrystallized from Et2O

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(NC=2C3=C(N=CN2)C=NC=C3)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: PERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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